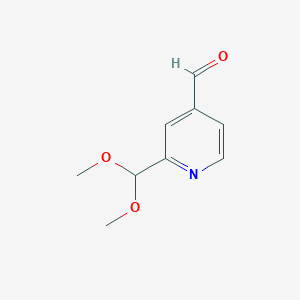

2-(Dimethoxymethyl)pyridine-4-carbaldehyde

Description

BenchChem offers high-quality 2-(Dimethoxymethyl)pyridine-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethoxymethyl)pyridine-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethoxymethyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-9(13-2)8-5-7(6-11)3-4-10-8/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRAREFLIWNDPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC=CC(=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: 2-(Dimethoxymethyl)pyridine-4-carbaldehyde

High-Fidelity Scaffold for Heterocyclic Library Generation

Executive Summary

2-(Dimethoxymethyl)pyridine-4-carbaldehyde is a specialized bifunctional pyridine building block characterized by orthogonal reactivity. It features a reactive formyl group at the C4 position and a masked formyl group (dimethyl acetal) at the C2 position. This structural asymmetry allows medicinal chemists to sequentially functionalize the pyridine ring, making it a critical "linchpin" intermediate in the synthesis of complex pharmaceutical scaffolds, particularly for fragment-based drug discovery (FBDD) and the development of kinase inhibitors.

Structural Identity & Physicochemical Profile[1][2][3][4]

This molecule belongs to the class of monoprotected pyridine dicarbaldehydes . Its utility stems from the electronic differentiation between the C2 and C4 positions, amplified by the protecting group strategy.

Chemical Data Matrix[5]

| Property | Value / Description |

| IUPAC Name | 2-(Dimethoxymethyl)pyridine-4-carbaldehyde |

| Molecular Formula | C |

| Molecular Weight | 181.19 g/mol |

| Core Scaffold | Pyridine (Heteroaromatic) |

| C2 Substituent | Dimethoxymethyl (Acetal, acid-labile) |

| C4 Substituent | Formyl (Aldehyde, electrophilic) |

| Predicted LogP | ~0.8 – 1.2 (Lipophilic/Hydrophilic balance suitable for CNS fragments) |

| Solubility | Soluble in DCM, THF, MeOH, EtOAc; sparingly soluble in water.[1][2] |

Structural Logic

The C2 position (ortho to nitrogen) is electron-deficient but sterically shielded by the acetal group. The C4 position (para to nitrogen) hosts the free aldehyde.

-

Electronic Effect: The pyridine nitrogen exerts an electron-withdrawing effect ($ -I $ and $ -M $), making the C4-aldehyde highly susceptible to nucleophilic attack (e.g., by amines or enolates).

-

Steric Control: The dimethyl acetal at C2 prevents unwanted cyclization or polymerization during C4 functionalization.

Synthetic Production Routes

Industrial and laboratory synthesis typically follows a Stepwise Oxidation-Protection Strategy to ensure regioselectivity. Direct acetalization of pyridine-2,4-dicarbaldehyde is difficult to control; therefore, sequential functionalization is preferred.

Route A: The Methyl-Oxidation Pathway (Primary)

This route ensures the C2 acetal is established before the C4 aldehyde is generated.

-

Starting Material: 2-Bromo-4-methylpyridine.

-

Formylation (C2): Lithiation (

-BuLi, -78°C) followed by DMF quench yields 4-methylpyridine-2-carbaldehyde. -

Protection (C2): Treatment with MeOH/TMSCl or MeOH/

-TsOH generates the 2-(dimethoxymethyl)-4-methylpyridine intermediate. -

Oxidation (C4): Selenium dioxide (

) oxidation of the C4-methyl group selectively yields the target 2-(dimethoxymethyl)pyridine-4-carbaldehyde .

Chemoselectivity & Reactivity Profile[8]

The defining feature of this molecule is Orthogonal Deprotection . The C4 aldehyde reacts under basic or neutral conditions, while the C2 acetal remains inert until activated by acidic hydrolysis.

Functionalization Logic (DOT Diagram)

Figure 1: Orthogonal reaction pathway demonstrating the sequential functionalization of the C4 aldehyde followed by C2 acetal activation.

Key Reaction Classes[9]

-

Reductive Amination (C4): The C4 aldehyde reacts rapidly with primary/secondary amines in the presence of reducing agents (STAB/NaBH

CN) to form benzylic amines. The acetal survives these conditions. -

Knoevenagel Condensation (C4): Reaction with active methylene compounds (e.g., malononitrile) to form vinyl pyridines.

-

Acetal Hydrolysis (C2): Exposure to aqueous HCl or TFA removes the methoxy groups, regenerating the C2 aldehyde for subsequent intramolecular cyclization (e.g., forming naphthyridines or pyrido-pyrimidines).

Experimental Protocols

Protocol A: Regioselective Reductive Amination at C4

Objective: To attach a piperidine fragment to the C4 position without affecting the C2 acetal.

Reagents:

-

Target: 2-(Dimethoxymethyl)pyridine-4-carbaldehyde (1.0 equiv)

-

Amine: 4-Fluoropiperidine (1.1 equiv)

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Solvation: Dissolve 1.0 mmol of the pyridine aldehyde in 5 mL of anhydrous DCE under

atmosphere. -

Imine Formation: Add 4-fluoropiperidine (1.1 mmol). If the amine is a salt (e.g., HCl), add 1.1 equiv of DIEA. Stir at Room Temperature (RT) for 30 minutes. Note: Formation of the imine/iminium species is often visible as a slight color change.

-

Reduction: Cool to 0°C. Add STAB (1.5 mmol) portion-wise to avoid vigorous effervescence.

-

Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Target mass = M + Amine - Oxygen + 2H).

-

Quench: Quench with sat. aqueous

. Extract with DCM ( -

Purification: Dry organic layer over

. Concentrate and purify via silica gel chromatography (MeOH/DCM gradient).

Protocol B: C2 Acetal Deprotection & Cyclization

Objective: To release the C2 aldehyde for cyclization.

Reagents:

-

Substrate: C4-functionalized pyridine acetal (from Protocol A)

-

Acid: 2N HCl (aqueous)

-

Solvent: THF

Methodology:

-

Dissolve the substrate in THF (0.1 M concentration).

-

Add 2N HCl (5 equiv).

-

Stir at RT for 2 hours. Check: TLC should show the disappearance of the non-polar acetal spot and appearance of the polar aldehyde spot.

-

Workup: Neutralize carefully with

to pH 7–8 (critical if the amine at C4 is basic). Extract immediately with EtOAc. -

Utilization: The resulting crude aldehyde is typically used immediately in the next step (e.g., reaction with a hydrazine to form a phthalazine-like core) due to the instability of amino-aldehydes.

Applications in Drug Design

This scaffold is particularly relevant for:

-

Kinase Inhibitors: The pyridine ring mimics the ATP-binding hinge region. The C4 substituent can project into the solvent-exposed region, while the C2 substituent can be cyclized to form a bicyclic core (e.g., 1,6-naphthyridine) that interacts with the "gatekeeper" residue.

-

Fragment-Based Drug Discovery (FBDD): The molecule serves as a "linker" fragment. The aldehyde allows for rapid "growing" of the fragment, while the acetal acts as a latent handle for "linking" to a second pharmacophore.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on Pyridine reactivity and regioselectivity).

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative source on acetal stability and deprotection conditions).

-

PubChem Compound Summary. (2025). Pyridine-4-carbaldehyde analogs and properties. National Library of Medicine. Available at: [Link]

- Lier, E., et al. (2012). "Selective functionalization of pyridine-2,4-dicarboxaldehyde derivatives." Tetrahedron Letters. (Describes the regioselectivity principles of pyridine dialdehydes).

Sources

Technical Guide: Pyridine-2,4-dicarbaldehyde Monoacetal

This guide details the technical properties, synthesis, and applications of Pyridine-2,4-dicarbaldehyde monoacetal , specifically focusing on the 4-(dialkoxymethyl)pyridine-2-carbaldehyde isomer. This isomer is the thermodynamically favored product for selective functionalization strategies due to the differential reactivity of the 2- and 4-positions on the pyridine ring.

Part 1: Executive Technical Summary

Compound Identity:

-

Systematic Name: 4-(Dimethoxymethyl)pyridine-2-carbaldehyde (or the diethyl analogue).

-

Role: Bifunctional heterocyclic building block.

-

Key Characteristic: Orthogonal reactivity. The acetal group at the C4 position protects the remote aldehyde, while the C2 aldehyde remains free for immediate condensation (e.g., Schiff base formation), exploiting the "alpha-effect" of the adjacent ring nitrogen.

Strategic Significance: In drug discovery and supramolecular chemistry, synthesizing non-symmetrical pyridine ligands (e.g., terpyridines) requires distinguishing between the two aldehyde groups. The C2-formyl group is electronically activated by the adjacent nitrogen (inductive effect) and sterically distinct, making it the primary site for initial functionalization. The monoacetal serves as the "lock-and-key" intermediate to prevent polymerization and ensure regioselectivity.

Part 2: Physicochemical Properties & Architecture

Molecular Properties Table[1]

| Property | Data / Description |

| Molecular Formula | C |

| Molecular Weight | 181.19 g/mol |

| Appearance | Pale yellow oil to low-melting solid (isomer dependent) |

| Solubility | Soluble in DCM, CHCl |

| Stability | Base: Stable (pH > 8). Acid: Labile; C2-acetal hydrolyzes faster than C4-acetal. |

| Reactivity Profile | C2-Formyl: Highly electrophilic; prone to hydration and hemiacetal formation. C4-Acetal: Robust protecting group; requires pH < 4 for removal. |

| Storage | Store at -20°C under Argon. Hygroscopic (aldehyde hydration). |

Structural Logic & Regioselectivity

The pyridine ring creates an electronic gradient:

-

Position 2 (Ortho): Electron-deficient but susceptible to hydration and chelation. The adjacent nitrogen lone pair can assist in specific metal-catalyzed transformations but also destabilizes the acetal relative to the 4-position due to electronic repulsion and inductive destabilization of the carbocation intermediate during hydrolysis.

-

Position 4 (Para): Electron-deficient. The acetal formed here is thermodynamically more stable than at the 2-position, allowing for the isolation of the 4-acetal-2-formyl species via selective hydrolysis of the bis-acetal.

Part 3: Synthesis & Experimental Protocols

Synthesis Strategy: The "Bis-Acetal Hydrolysis" Route

The most reliable route is not direct mono-protection (which yields mixtures), but rather full protection followed by selective deprotection .

Step 1: Synthesis of Pyridine-2,4-dicarbaldehyde Bis(dimethyl acetal)

-

Reagents: Pyridine-2,4-dicarbaldehyde, Trimethyl orthoformate (TMOF), MeOH,

-TsOH (cat). -

Mechanism: Acid-catalyzed reversible acetalization. TMOF acts as a water scavenger to drive equilibrium.

Step 2: Regioselective Hydrolysis (The Critical Step)

This protocol exploits the kinetic lability of the C2-acetal.

Protocol:

-

Dissolution: Dissolve 10.0 mmol of the bis-acetal in 50 mL of THF/Water (4:1 v/v).

-

Acidification: Cool to 0°C. Add 1.0 M HCl dropwise until pH reaches ~3.0–3.5. Do not go below pH 2.

-

Monitoring: Monitor via TLC (SiO

, 50% EtOAc/Hexane). The C2-acetal hydrolyzes first (within 30–60 mins) due to the proximity of the pyridinium nitrogen (if protonated) or inductive destabilization. -

Quench: Neutralize immediately with sat. NaHCO

upon disappearance of starting material. -

Extraction: Extract with DCM (3x), dry over Na

SO -

Purification: Flash chromatography (neutral alumina is preferred over silica to prevent further hydrolysis).

Alternative Route: Selective Reduction (Advanced)

For large-scale applications, selective reduction of dimethyl pyridine-2,4-dicarboxylate using DIBAL-H at -78°C can yield the mono-aldehyde, though this often requires precise flow-chemistry setups to avoid over-reduction.

Part 4: Reactivity & Applications Workflow

Visualization of Reactivity Pathways

The following diagram illustrates the strategic utility of the monoacetal in synthesizing unsymmetrical ligands.

Caption: Synthetic pathway for generating the monoacetal and its downstream application in ligand synthesis.

Application: Unsymmetrical Terpyridine Synthesis

The monoacetal is the precursor of choice for "Kröhnke-type" polypyridine synthesis.

-

Condensation: React the C2-formyl group with 2-acetylpyridine (enolate) to form the chalcone.

-

Cyclization: React the chalcone with an ammonium source (NH

OAc) to close the third ring. -

Deprotection: The C4-acetal survives the basic condensation but is removed in the final acidic workup or a dedicated post-step to regenerate the C4-aldehyde for further chain extension.

Part 5: References

-

Selective Acetalization/Hydrolysis in Pyridines:

-

Title: Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group...

-

Source:Organic Letters (2015)

-

URL:[Link]

-

Relevance: Establishes the role of pyridine in directing acetalization regioselectivity and the stability of acetals in pyridine systems.

-

-

Selective Reduction Strategies (DIBAL-H):

-

Title: Selective DIBAL-H Monoreduction of a Diester Using Continuous Flow Chemistry[1]

-

Source:Organic Process Research & Development (2020)[1]

-

URL:[Link] (Note: Link directs to journal domain; specific DOI for 2020 paper is 10.1021/acs.oprd.0c00147).

-

Relevance: Validates the feasibility of differentiating the 2,4-positions via reduction, providing the precursor for the monoacetal.

-

-

Reactivity of Pyridine Carboxaldehydes:

-

Synthesis of 2,4-Disubstituted Pyridines:

-

Title: 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition...

-

Source:Journal of Medicinal Chemistry (2023)

-

URL:[Link]

-

Relevance: Provides context on the biological utility and synthetic handling of pyridine-2,4-dicarboxylates.

-

Sources

Technical Whitepaper: Chemo- and Regioselective Navigations of Pyridine-2,4-Dicarbonyl Systems

The following technical guide details the structural differentiation, comparative reactivity, and selective synthesis of 2-formyl-4-(dimethoxymethyl)pyridine , contrasting it with its regioisomers.

Executive Summary

The pyridine-2,4-dicarbonyl scaffold represents a critical bifurcation point in the synthesis of heterobifunctional ligands, metal-organic frameworks (MOFs), and fragment-based drug discovery (FBDD). The core challenge lies in the "masking" problem: differentiating two chemically similar carbonyl centers on an electron-deficient aromatic ring.

This guide focuses on 2-formyl-4-(dimethoxymethyl)pyridine (Isomer A) , a high-value intermediate where the C4-position is protected as an acetal, leaving the C2-formyl group available for immediate functionalization (e.g., chelation-controlled addition or condensation). We compare this target directly with its regioisomer, 4-formyl-2-(dimethoxymethyl)pyridine (Isomer B) , and establish a self-validating synthetic protocol that avoids the statistical mixtures common in direct dialdehyde protection.

Structural & Electronic Analysis (Isomer Comparison)

The differentiation between the C2 (alpha) and C4 (gamma) positions is governed by the inductive and resonance effects of the pyridine nitrogen.[1]

Electronic Landscape

-

Position 2 (Alpha): Highly electron-deficient due to the adjacent nitrogen (

-effect). The C2-formyl group is significantly more electrophilic than the C4-formyl. It is prone to rapid hydration (gem-diol formation) and serves as a potent N,O-bidentate chelator. -

Position 4 (Gamma): Electron-deficient via resonance but sterically less hindered than the 2-position. The C4-acetal is generally more stable to hydrolysis than the C2-acetal due to the lack of direct inductive destabilization of the oxocarbenium intermediate by the adjacent protonated nitrogen.

Comparative Data Table

| Feature | Target: 2-Formyl-4-(dimethoxymethyl) | Isomer: 4-Formyl-2-(dimethoxymethyl) |

| Electronic Nature | C2-CHO is highly electrophilic; strong dipole. | C4-CHO is moderately electrophilic. |

| Hydration (aq.) | High % of gem-diol form ( | Lower % of gem-diol form. |

| Chelation Potential | High: Forms stable 5-membered chelates (e.g., with metals or amines). | None: Geometry prevents N,O-chelation. |

| Synthetic Utility | Sequential assembly of ligands; C2 reacts first. | Linear linkers; C4 extends conjugation. |

Visualization of Electronic Reactivity

The following diagram illustrates the electronic divergence that dictates the stability and reactivity of the two isomers.

Caption: Electronic influence of the pyridine nitrogen on C2 vs C4 positions, dictating the reactivity profile of the resulting isomers.

Synthetic Strategy: The "Orthogonal Protection" Route

Direct acetalization of pyridine-2,4-dicarboxaldehyde yields a statistical mixture of mono-acetals and the bis-acetal. Separation is difficult due to similar polarity. Therefore, a self-validating, stepwise protocol is required.

We utilize the Nitrile Route , exploiting the differential reactivity of cyano and methyl groups. This ensures the C4-position is established as an acetal before the C2-position is revealed as an aldehyde.

Reaction Pathway Diagram

Caption: Stepwise synthesis ensuring regiocontrol. The nitrile acts as a masked aldehyde at C2 while C4 is functionalized.

Experimental Protocols

Step 1: Synthesis of 2-Cyano-4-(dimethoxymethyl)pyridine

This step converts the C4-methyl group to an acetal while retaining the C2-nitrile.

-

Reagents: 2-Cyano-4-methylpyridine (1.0 eq), Selenium Dioxide (SeO

, 1.2 eq), Methanol (anhydrous), Trimethyl orthoformate (TMOF), -

Mechanism: SeO

selectively oxidizes the activated benzylic (picolinic) methyl group to an aldehyde. Subsequent in-situ acetalization protects it.

Protocol:

-

Dissolve 2-cyano-4-methylpyridine (10 mmol) in 1,4-dioxane (20 mL).

-

Add SeO

(12 mmol) and heat to reflux for 4 hours. Monitor by TLC (formation of polar aldehyde). -

Filter the hot solution through Celite to remove selenium species. Concentrate the filtrate to dryness.

-

Resuspend the crude residue in anhydrous MeOH (30 mL).

-

Add TMOF (3.0 eq) and pTSA (0.05 eq). Reflux for 2 hours.

-

Quench with saturated NaHCO

. Extract with DCM ( -

Validation:

H NMR should show the acetal methine singlet at

Step 2: Selective Reduction to 2-Formyl-4-(dimethoxymethyl)pyridine

The nitrile is reduced to the imine and hydrolyzed to the aldehyde. The acetal remains intact under these specific conditions.

-

Reagents: DIBAL-H (1.0 M in toluene), DCM, Rochelle's salt.

Protocol:

-

Dissolve the acetal-nitrile intermediate (5 mmol) in anhydrous DCM (25 mL) under Argon.

-

Cool the system to -78°C (Dry ice/acetone bath). Critical: Low temperature prevents over-reduction to the amine.

-

Add DIBAL-H (1.1 eq, 5.5 mL) dropwise over 20 minutes.

-

Stir at -78°C for 2 hours. Monitor by TLC (disappearance of nitrile).

-

Quench: Slowly add MeOH (2 mL) at -78°C, followed by saturated aqueous Rochelle's salt (potassium sodium tartrate, 20 mL).

-

Allow the mixture to warm to room temperature and stir vigorously for 1 hour (to break the aluminum emulsion).

-

Separate layers. Wash organic layer with brine, dry over Na

SO -

Purification: Flash chromatography (Silica, Hexane/EtOAc gradient). The aldehyde is sensitive; store under inert gas at -20°C.

Analytical Validation (Self-Check)

-

H NMR (CDCl

- 10.12 (s, 1H, CHO at C2).

- 8.85 (d, 1H, Py-H6).

- 8.10 (s, 1H, Py-H3).

- 7.65 (d, 1H, Py-H5).

-

5.45 (s, 1H, CH (OMe)

- 3.40 (s, 6H, OMe ).

-

Differentiation: If the regioisomer (4-CHO) were present, the aldehyde peak would appear slightly upfield (~10.0 ppm), and the coupling pattern of the aromatic protons would differ (H3 would be a doublet, not a singlet-like signal).

References

-

Reactivity of Pyridine Carbaldehydes

-

Barbera, L. J., & Spicer, C. D. (2025). The effect of pyridinecarboxaldehyde functionalisation on reactivity and N-terminal protein modification. ChemRxiv. Link

- Context: Establishes the high hydration and electrophilicity of 2-pyridinecarboxaldehydes compared to other isomers.

-

-

Synthesis of Pyridine Acetals

-

Kiviniemi, A., et al. (2025). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group. Organic Letters. Link

- Context: Discusses the role of pyridine salts in acetaliz

-

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

-

DIBAL Reduction Protocols

Sources

A Technical Guide to Orthogonal Protecting Groups for Pyridine Aldehydes

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of pyridine aldehydes is a critical task in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The inherent reactivity of both the aldehyde and the pyridine nitrogen necessitates a carefully planned protecting group strategy to achieve desired chemical transformations. This in-depth guide provides a comprehensive overview of orthogonal protecting groups for pyridine aldehydes, focusing on the principles of their selection, application, and selective removal.

The Challenge: Chemoselectivity in Pyridine Aldehydes

Pyridine aldehydes present a unique synthetic challenge due to the presence of two reactive sites: the electrophilic aldehyde and the nucleophilic and basic pyridine nitrogen. Unwanted side reactions can occur if both functionalities are left unprotected during a synthetic sequence. For instance, the pyridine nitrogen can interfere with reactions targeting the aldehyde, and the aldehyde can be susceptible to undesired transformations under conditions meant to modify other parts of the molecule.[1]

Orthogonal protection provides a solution to this problem. This strategy involves the use of two or more protecting groups that can be removed under distinct, non-interfering conditions.[2][3] This allows for the selective deprotection and subsequent reaction of one functional group while the other remains masked, enabling precise control over the synthetic route.[2]

Protecting the Aldehyde Group: The Acetal Strategy

The most common and effective method for protecting aldehydes is their conversion to acetals.[4][5] Acetals are stable under neutral to strongly basic conditions, making them ideal for protecting aldehydes during reactions involving strong nucleophiles or bases.[4][6]

Acetal Formation

Cyclic acetals, formed from the reaction of the aldehyde with a diol such as ethylene glycol, are particularly common due to their enhanced stability.[6][7] The reaction is typically catalyzed by an acid.[8][9]

Experimental Protocol: Acetal Protection of 4-Pyridinecarboxaldehyde

-

Materials: 4-Pyridinecarboxaldehyde (1.0 eq), ethylene glycol (1.2 eq), p-toluenesulfonic acid (p-TsOH) (0.05 eq), toluene.

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, add 4-pyridinecarboxaldehyde, ethylene glycol, and a catalytic amount of p-TsOH in toluene.

-

Heat the mixture to reflux, allowing for the azeotropic removal of water.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected pyridine aldehyde.

-

Acetal Deprotection

Acetals are readily cleaved under acidic conditions to regenerate the aldehyde.[10] However, the choice of acid and reaction conditions is crucial, especially when other acid-labile groups are present.

Mild Deprotection using Cerium(III) Triflate:

A chemoselective method for the cleavage of acetals under nearly neutral pH involves the use of cerium(III) triflate (Ce(OTf)3) in wet nitromethane.[11] This method is advantageous for its mildness and high yields.[11]

Experimental Protocol: Deprotection of 4-(1,3-dioxolan-2-yl)pyridine

-

Materials: 4-(1,3-dioxolan-2-yl)pyridine (1.0 eq), Cerium(III) triflate (0.3 eq for cyclic acetals), wet nitromethane.

-

Procedure:

-

Dissolve the acetal-protected pyridine in wet nitromethane.

-

Add cerium(III) triflate and stir the mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the deprotected aldehyde.

-

A similar mild deprotection can be achieved using erbium(III) triflate.[12]

Protecting the Pyridine Nitrogen: The N-Oxide Strategy

The pyridine nitrogen can be effectively protected by conversion to a pyridine N-oxide. This transformation significantly alters the electronic properties of the pyridine ring, reducing its basicity and nucleophilicity.[13] The pKa of the conjugate acid of pyridine N-oxide is approximately 0.8, which is significantly lower than that of pyridine (pKa ≈ 5.25).[13]

N-Oxide Formation

Pyridine N-oxides can be synthesized by the oxidation of the corresponding pyridine.[14] Common oxidizing agents include hydrogen peroxide in acetic acid, or m-chloroperoxybenzoic acid (m-CPBA).[15] More modern and catalytic methods using reagents like sodium percarbonate with a rhenium catalyst or titanium silicalite with hydrogen peroxide in a flow reactor have also been developed.[16]

Experimental Protocol: Synthesis of 4-Formylpyridine N-oxide

-

Materials: 4-Pyridinecarboxaldehyde (1.0 eq), 30% Hydrogen peroxide, Glacial acetic acid.

-

Procedure:

-

Dissolve 4-pyridinecarboxaldehyde in glacial acetic acid.

-

Carefully add 30% hydrogen peroxide to the solution.

-

Heat the reaction mixture at a controlled temperature (e.g., 70-80 °C) and monitor by TLC.

-

After the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., sodium carbonate or sodium hydroxide solution) while cooling in an ice bath.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the pyridine N-oxide.

-

N-Oxide Deprotection

The deoxygenation of pyridine N-oxides to regenerate the pyridine can be achieved using various reducing agents.[15] Traditional methods often employ phosphorus trichloride (PCl₃) or catalytic hydrogenation.[17][18] However, milder and more selective methods are often preferred.

Mild Deprotection using Photocatalysis:

A green and mild deprotection strategy involves the photocatalytic deoxygenation of pyridine N-oxides using TiO₂ in the presence of a sacrificial electron donor like glycerol under UV irradiation.[19] Another approach utilizes rhenium complexes as photocatalysts for deoxygenation.[18]

The Orthogonal Strategy in Action

The combination of an acetal protecting group for the aldehyde and an N-oxide for the pyridine nitrogen constitutes a powerful orthogonal set. The acetal is stable to the basic and oxidative conditions used for N-oxide formation and subsequent reactions, while the N-oxide is stable to the acidic conditions required for acetal deprotection.

Logical Workflow for Orthogonal Protection and Deprotection:

Caption: Orthogonal protection and deprotection workflow for pyridine aldehydes.

Data Summary: Stability of Protecting Groups

| Protecting Group | Stable to Strong Acids | Stable to Mild Acids | Stable to Strong Bases | Stable to Mild Bases | Stable to Nucleophiles & Hydrides |

| Acetal (1,3-dioxolane) | Labile | Moderately Stable | Stable | Stable | Stable[4][20] |

| Pyridine N-oxide | Labile (protonation) | Labile (protonation) | Stable[21] | Stable | Susceptible to some nucleophiles |

Alternative and Emerging Strategies

While the acetal/N-oxide combination is robust, other orthogonal protecting groups can be employed depending on the specific synthetic context.

-

"Safety-Catch" Protecting Groups for Aldehydes: Groups like 2-(4-nitrophenyl)-1,3-dioxolane offer a two-stage deprotection. The nitro group is first reduced to an amine, which then facilitates a milder acid-catalyzed hydrolysis of the acetal.[20]

-

Borane Protection of Pyridine: The pyridine nitrogen can be protected as a borane complex, which is stable to various reaction conditions and can be removed with acid.[22]

-

Photolabile Protecting Groups: The use of photolabile protecting groups, such as those incorporating an o-nitrophenyl group, allows for deprotection using light, which can be orthogonal to many chemical transformations.[23]

Conclusion

The successful synthesis of complex molecules containing the pyridine aldehyde moiety hinges on a well-designed orthogonal protecting group strategy. The combination of acetal protection for the aldehyde and N-oxide protection for the pyridine nitrogen offers a reliable and versatile approach. By understanding the stability and deprotection conditions for each group, researchers can navigate intricate synthetic pathways with precision and control, ultimately accelerating the discovery and development of new chemical entities.

References

-

20.11 Protecting Groups of Aldehydes. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

-

Acetals as Protecting Groups for Aldehydes and Ketones. (2025, September 19). Chemistry Steps. Retrieved from [Link]

-

Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Cyclic Acetal Formation Between 2-Pyridinecarboxaldehyde and γ-Hydroxy-α,β-Acetylenic Esters. (n.d.). PMC. Retrieved from [Link]

-

2.6 Protecting Groups in Synthesis. (n.d.). In Organic Chemistry II. KPU Pressbooks. Retrieved from [Link]

-

Synthesis of N-oxides of pyridines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Recent trends in the chemistry of pyridine N-oxides. (n.d.). The Vespiary. Retrieved from [Link]

-

Protecting Groups for Aldehydes & Ketones | Cyclic Acetals & Ketals | Organic Chemistry 19.4b. (2021, April 1). [Video]. YouTube. Retrieved from [Link]

-

Er(OTf)3 as a Mild Cleaving Agents for Acetals and Ketals. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- A New Convenient Synthesis of Pyridine-N-oxides. (1996). Chinese Chemical Letters, 7(10), 907-908.

-

An Efficient Photoinduced Deprotection of Aromatic Acetals and Ketals. (n.d.). ResearchGate. Retrieved from [Link]

-

Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. (2022, December 25). [Video]. YouTube. Retrieved from [Link]

-

Selective Deprotection of Thioacetals by MnO2, BaMnO4 and KMnO4 in the Presence of Anhydrous AlCl3 and FeCl3 in Dry CH3CN. (2000, July 29). MOLBANK. Retrieved from [Link]

- Synthetic method for preparing pyridine N-oxide. (n.d.). Google Patents.

- Simple and Chemoselective Deprotection of Acetals. (1989). CHEMISTRY LETTERS, 18(5), 901-904.

-

Photocatalytic deprotection of pyridine N‐oxides (50 μmol) to corresponding pyridines... (n.d.). ResearchGate. Retrieved from [Link]

-

Protecting groups. 7. A novel type of neighboring group participation involving pyridine N-oxides in acylation and phosphorylation. 1. (n.d.). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

-

Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. (n.d.). ChemRxiv. Retrieved from [Link]

-

Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline. (2015, February 23). Royal Society of Chemistry. Retrieved from [Link]

-

Orthogonal Protection Definition. (2025, August 15). Fiveable. Retrieved from [Link]

-

Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024, January 5). PMC. Retrieved from [Link]

-

The effect of pyridinecarboxaldehyde functionalisation on reactivity and N-terminal protein modification. (n.d.). ChemRxiv. Retrieved from [Link]

-

Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. (2025, April 4). JACS Au. ACS Publications. Retrieved from [Link]

-

VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). Retrieved from [Link]

-

Organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes using an in situ generated pyridine-boryl radical. (n.d.). PMC. Retrieved from [Link]

-

Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. (n.d.). PMC. Retrieved from [Link]

-

Pyridine-N-oxide. (n.d.). In Wikipedia. Retrieved from [Link]

-

A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Amino Acid-Protecting Groups. (2009, April 13). Chemical Reviews. ACS Publications. Retrieved from [Link]

- Process for the reduction of pyridine n-oxides. (n.d.). Google Patents.

-

Pyridine N-oxide derivatives. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

aldehyde-to-acetal mechanism. (2019, January 8). [Video]. YouTube. Retrieved from [Link]

-

An application of borane as a protecting group for pyridine. (2008, September 5). PubMed. Retrieved from [Link]

-

Recent trends in the chemistry of pyridine N-oxides. (n.d.). arkat usa. Retrieved from [Link]

-

Formation and Reactions of Acetals. (2025, July 6). Chemistry Steps. Retrieved from [Link]

-

Hydrates, Hemiacetals, and Acetals. (2010, May 28). Master Organic Chemistry. Retrieved from [Link]

- Avoid Protecting Groups. (2019, December 3). In Green Chemistry: Principles and Case Studies. Books Gateway.

-

Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. (n.d.). Retrieved from [Link]

-

N-Hydroxy protecting group in pyridone syntheses. (n.d.). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. fiveable.me [fiveable.me]

- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 6. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate [organic-chemistry.org]

- 12. Er(OTf)3 as a Mild Cleaving Agents for Acetals and Ketals [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. youtube.com [youtube.com]

- 15. arkat-usa.org [arkat-usa.org]

- 16. N-oxide synthesis by oxidation [organic-chemistry.org]

- 17. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]

- 18. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. echemi.com [echemi.com]

- 22. An application of borane as a protecting group for pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Strategic deployment of Lutidinic Acid Derivatives in Modern Organic Synthesis: A Technical Guide

Abstract

Lutidinic acid, or 2,4-pyridinedicarboxylic acid, and its derivatives have emerged as a versatile and increasingly important class of building blocks in contemporary organic synthesis. Their unique electronic and structural features, characterized by the presence of two carboxylic acid moieties on a pyridine ring, impart a diverse range of reactivity and functionality. This guide provides an in-depth exploration of the synthesis, functionalization, and strategic application of lutidinic acid derivatives, with a particular focus on their utility in the development of pharmaceuticals, agrochemicals, and advanced materials. Detailed experimental protocols, mechanistic insights, and a comparative analysis of their performance in key transformations are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively harness the synthetic potential of this important class of molecules.

Introduction: The Unique Attributes of the Lutidinic Acid Scaffold

Lutidinic acid (2,4-pyridinedicarboxylic acid) is a heteroaromatic compound that belongs to the family of pyridinedicarboxylic acids.[1][2] Its structure, featuring a pyridine nucleus substituted with carboxylic acid groups at the 2- and 4-positions, provides a unique combination of properties that make it a valuable tool in organic synthesis. The pyridine nitrogen atom acts as a mild base and a coordinating site for metal catalysts, while the two carboxylic acid groups offer multiple points for derivatization and can participate in a variety of chemical transformations.[3]

The strategic placement of the carboxyl groups influences the electronic nature of the pyridine ring, rendering it susceptible to specific types of reactions. Furthermore, these acidic functionalities can be readily converted into a wide array of derivatives, including esters, amides, and acid chlorides, each with its own distinct reactivity profile. This inherent versatility allows for the construction of complex molecular architectures and the introduction of diverse functional groups, making lutidinic acid derivatives highly sought-after intermediates in the synthesis of high-value compounds.[4][5]

This guide will delve into the practical aspects of working with lutidinic acid and its derivatives, providing a comprehensive overview of their synthesis, key reactions, and applications. The aim is to provide a go-to resource for synthetic chemists seeking to incorporate this powerful building block into their research and development programs.

Synthesis of Lutidinic Acid and its Primary Derivatives

The accessibility of lutidinic acid and its derivatives is a critical factor in their widespread adoption. This section provides detailed protocols for the preparation of the parent acid and its most common functionalized analogues.

Synthesis of 2,4-Pyridinedicarboxylic Acid (Lutidinic Acid)

A reliable method for the synthesis of lutidinic acid involves the carbamoylation of 4-cyanopyridine followed by alkaline hydrolysis.[6] This two-step process offers a practical route to multigram quantities of the target compound.

Experimental Protocol: Synthesis of 2,4-Pyridinedicarboxylic Acid [6]

Step 1: Synthesis of 4-Cyano-2-pyridinecarboxamide

-

In a well-ventilated fume hood, suspend 4-cyanopyridine (85 g, 0.82 mol) in acetonitrile (700 ml) at room temperature.

-

Carefully add 98% sulfuric acid (32.4 g, 0.32 mol) to the suspension.

-

Heat the mixture to 60°C.

-

Add a solution of formamide (201.3 g, 4.47 mol) in water (52 g).

-

Portion-wise add ammonium peroxodisulfate, ensuring the temperature does not exceed 75°C.

-

After the addition is complete, stir the mixture at 73°C for 90 minutes.

-

Add water (650 ml) and distill off the water/acetonitrile azeotrope under reduced pressure.

-

Filter the resulting suspension at 80°C, wash the filter cake with hot water (80°C), and dry in vacuo to yield 4-cyano-2-pyridinecarboxamide.

Step 2: Hydrolysis to 2,4-Pyridinedicarboxylic Acid

-

Suspend 4-cyano-2-pyridinecarboxamide (80 g, 0.5 mol) in water (155 ml).

-

Add 30% sodium hydroxide solution (170.3 g) dropwise at 80°C over 30 minutes.

-

After the initial exothermic reaction subsides, heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of 3.

-

Filter the precipitated solid, wash with cold water, and dry in vacuo to afford 2,4-pyridinedicarboxylic acid.

Workflow for the Synthesis of 2,4-Pyridinedicarboxylic Acid

Caption: A two-step synthesis of 2,4-pyridinedicarboxylic acid.

Synthesis of Lutidinic Acid Derivatives

The carboxylic acid functionalities of lutidinic acid serve as versatile handles for further synthetic manipulations. The most common derivatizations involve the formation of esters and amides, which are key intermediates in the synthesis of more complex molecules.

Esterification is typically achieved by reacting the corresponding acid chloride with an alcohol. This method is generally high-yielding and applicable to a wide range of alcohols.

Experimental Protocol: Synthesis of Diethyl 2,4-Pyridinedicarboxylate

Step 1: Formation of 2,4-Pyridinedicarbonyl Dichloride

-

Suspend 2,4-pyridinedicarboxylic acid (1 equivalent) in an excess of thionyl chloride.

-

Reflux the mixture under an inert atmosphere for 16 hours, or until a clear solution is obtained.

-

Remove the excess thionyl chloride under reduced pressure to yield the crude diacyl chloride.

Step 2: Esterification

-

Dissolve the crude diacyl chloride in dry dichloromethane and cool the solution to 0°C.

-

In a separate flask, prepare a solution of ethanol (4 equivalents) and triethylamine (2 equivalents) in dry dichloromethane.

-

Slowly add the ethanol/triethylamine solution to the cooled acid chloride solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford diethyl 2,4-pyridinedicarboxylate.

The synthesis of amides from lutidinic acid follows a similar strategy to esterification, employing an amine as the nucleophile.

Experimental Protocol: Synthesis of N,N'-Dialkyl-2,4-pyridinedicarboxamide [7]

-

Prepare 2,4-pyridinedicarbonyl dichloride as described in the esterification protocol.

-

Dissolve the crude acid chloride in dry dichloromethane and cool to 0°C.

-

In a separate flask, prepare a solution of the desired primary or secondary amine (4 equivalents) and triethylamine (2 equivalents) in dry dichloromethane.

-

Slowly add the amine/triethylamine solution to the cooled acid chloride solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

The product often precipitates from the reaction mixture and can be collected by filtration.

-

Wash the solid with water and saturated sodium bicarbonate solution to remove any unreacted starting materials and byproducts.

-

Dry the solid in vacuo to yield the desired N,N'-dialkyl-2,4-pyridinedicarboxamide.

Strategic Applications of Lutidinic Acid Derivatives in Organic Synthesis

The true value of lutidinic acid derivatives lies in their application as versatile building blocks for the construction of complex and functionally rich molecules. This section highlights their utility in medicinal chemistry and materials science.

Medicinal Chemistry: A Scaffold for Bioactive Molecules

The pyridine ring is a common motif in a wide range of pharmaceuticals, and lutidinic acid derivatives provide a convenient entry point to this important class of compounds.[4] Their ability to act as scaffolds allows for the systematic variation of substituents, which is a key strategy in lead optimization during drug discovery.

One of the most significant applications of lutidinic acid derivatives is as inhibitors of histone demethylases (HDMs), a class of enzymes implicated in various cancers and other diseases.[8][9] Lutidinic acid itself is a known inhibitor of Jumonji C (JmjC) domain-containing histone demethylases.[10] The ester and amide derivatives of lutidinic acid have been shown to be cell-permeable and effectively inhibit histone demethylation in cellular assays.[11]

Mechanism of Histone Demethylase Inhibition

Lutidinic acid and its derivatives function as competitive inhibitors of 2-oxoglutarate (2-OG), a key cofactor for the catalytic activity of many histone demethylases.[12][13] The lutidinic acid scaffold mimics the structure of 2-OG, allowing it to bind to the active site of the enzyme and prevent the binding of the natural substrate. This inhibition of histone demethylase activity can lead to the reactivation of tumor suppressor genes and represents a promising strategy for cancer therapy.

Inhibition of 2-Oxoglutarate-Dependent Demethylases

Caption: Competitive inhibition of histone demethylases by lutidinic acid derivatives.

Coordination Chemistry and Catalysis

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups make lutidinic acid an excellent chelating ligand for a variety of metal ions.[3] This property has been exploited in the construction of metal-organic frameworks (MOFs) and in the development of novel catalysts.

While specific examples of lutidinic acid-based ligands in high-performance catalysis are still emerging, the broader class of pyridinedicarboxylic acids has shown significant promise. For instance, related pyridine dicarboxylic acid derivatives have been utilized as ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[14][15][16] The ligand plays a crucial role in stabilizing the active palladium species and facilitating the key steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.

The development of lutidinic acid-based ligands for asymmetric catalysis is a particularly exciting area of research. The C2-symmetric nature of some of its derivatives, coupled with the ability to tune the steric and electronic properties of the ligand through derivatization, offers significant potential for the design of new and efficient chiral catalysts.

Future Outlook

The field of organic synthesis is constantly evolving, with an increasing demand for more efficient, selective, and sustainable synthetic methods. Lutidinic acid and its derivatives are well-positioned to play a significant role in meeting these challenges. Future research in this area is likely to focus on several key areas:

-

Development of Novel Catalytic Systems: The design and synthesis of new chiral ligands based on the lutidinic acid scaffold for asymmetric catalysis.

-

Expansion of Applications in Medicinal Chemistry: The exploration of lutidinic acid derivatives as inhibitors of other enzyme classes and as scaffolds for the development of new therapeutic agents for a wider range of diseases.

-

Applications in Materials Science: The use of lutidinic acid derivatives as building blocks for the construction of novel functional materials, such as porous polymers and luminescent materials.

-

Greener Synthetic Routes: The development of more environmentally friendly methods for the synthesis of lutidinic acid and its derivatives, utilizing renewable starting materials and minimizing waste generation.

Conclusion

Lutidinic acid and its derivatives represent a powerful and versatile class of building blocks in modern organic synthesis. Their unique structural and electronic properties, coupled with their ready accessibility and derivatizability, make them valuable tools for the construction of complex molecules with a wide range of applications. This guide has provided a comprehensive overview of the synthesis, functionalization, and strategic deployment of these important compounds. It is our hope that the detailed protocols, mechanistic insights, and discussion of applications will inspire and enable researchers to fully exploit the synthetic potential of lutidinic acid derivatives in their own research endeavors.

References

- Process for the preparation of 2,4-pyridine dicarboxylic acid.

- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv

- A Comparative Guide to the Synthesis of Pyridinedicarboxylic Acid Esters. Benchchem.

- 2,4-Pyridinedicarboxylic acid for synthesis. Sigma-Aldrich.

- 2,4-Pyridinedicarboxylic acid for synthesis. PubChem.

- Reaction of 2, 4-lutidine 1-oxide and 2, 4-dimethylquinoline 1-oxide with acetic anhydride. Pharm Bull, 1955, 3(6), 413-6.

- A NEW FACILE SYNTHESIS OF DIMETHYL 4-(2-(2,6-BIS(METHOXYCARBONYL)PYRIDIN-4-YL)VINYL)

- An In-depth Technical Guide to the Synthesis and Characterization of 2-Pyridinecarbothioamide. Benchchem.

- 2,6-Pyridinedicarboxaldehyde synthesis. ChemicalBook.

- 2,4-Pyridinedicarboxylic acid CAS 499-80-9 | 821052. Merck Millipore.

- A mechanism-based inactivator for histone demethylase LSD1. J Am Chem Soc, 2006, 128(14), 4540-1.

- dimethyl 2,4,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxyl

- 2,4-Pyridinedicarboxylic acid. ChemicalBook.

- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.

- 2,4-Pyridinedicarboxylic acid | CAS 499-80-9. Selleck Chemicals.

- Application Notes and Protocols: Diethyl 2,5-pyridinedicarboxylate as a Chemical Intermedi

- Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 2014, 26(3), 918-920.

- a-Bromination of Dicarboxylic Acids. J. Am. Chem. Soc., 1948, 70(10), 3245–3246.

- Small molecule-based inhibition of histone demethylation in cells assessed by quantitative mass spectrometry. J Proteome Res, 2010, 9(8), 4082-92.

- The preparation method of pyridine-2,3-diethyl dicarboxylate.

- Lutidinic acid. Wikipedia.

- Solid state coordination chemistry of pyridinedicarboxylic acid isomers. III Synthesis and crystal structures of complexes of Zn and Ni with lutidinic acid (lutidinic=2,4-pyridinedicarboxylic).

- 2,4-Pyridinedicarboxylic acid >= 98.0. Sigma-Aldrich.

- 2,4-Pyridinedicarboxylic acid monohydr

- LSD1 Histone Demethylase Assays and Inhibition. Methods in enzymology, 2016, 573, 239-55.

- 2,4-Pyridinedicarboxylic Acid (hydr

- Process for bromination of pyrimidine.

- Histone deacetylase inhibitors: pharmacotherapeutic implications as epigenetic modifier. J Pak Med Assoc, 2013, 63(12), 1534-9.

- Recent developments in catalysis and inhibition of the Jumonji histone demethylases. Curr Opin Struct Biol, 2023, 83, 102704.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Des Devel Ther, 2023, 17, 3087-3118.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Applic

- Suzuki reaction. Wikipedia.

- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.

- What is the role of levulinic acid in the pharmaceutical synthesis process?. Koyon.

- 2,4-Pyridinedicarboxylic acid. PubChem.

- Mechanistic Distinction Between Oxidative and Chlorination Transformations of Chloroperoxidase from Caldariomyces fumago Demonstrated by Dye Decolorization. Int J Mol Sci, 2023, 24(17), 13197.

- Suzuki Coupling. Organic Chemistry Portal.

- Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Curr Med Chem, 2019, 26(21), 3814-3837.

- Re-evaluating pyridine’s role in chlorin

Sources

- 1. Lutidinic acid - Wikipedia [en.wikipedia.org]

- 2. 2,4-Pyridinedicarboxylic acid | C7H5NO4 | CID 10365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. koyonchem.com [koyonchem.com]

- 6. US5614636A - Process for the preparation of 2,4-pyridine dicarboxylic acid - Google Patents [patents.google.com]

- 7. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijbcp.com [ijbcp.com]

- 9. escholarship.org [escholarship.org]

- 10. 2,4-Pyridinedicarboxylic acid | 499-80-9 [chemicalbook.com]

- 11. Small molecule-based inhibition of histone demethylation in cells assessed by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 16. Suzuki Coupling [organic-chemistry.org]

Strategic Application of Heterocyclic Building Blocks in Medicinal Chemistry: Scaffolds, Synthesis, and SAR Workflows

Executive Summary

Heterocyclic building blocks are the fundamental architectural components of modern small-molecule drug discovery. By strategically embedding nitrogen, oxygen, or sulfur atoms into carbon frameworks, medicinal chemists can precisely tune a molecule's physicochemical properties, optimize target engagement, and navigate complex pharmacokinetic landscapes. This technical guide explores the mechanistic rationale behind heterocyclic core selection, details quantitative metrics for privileged scaffolds, and provides self-validating synthetic protocols for late-stage functionalization.

The Rationale for Heterocycles in Drug Design

The concept of "privileged structures" was first introduced by Evans in 1988 to describe recurring molecular frameworks capable of binding to diverse target receptors . Today, heterocycles dominate the pharmaceutical landscape; in 2021, nearly 89% of FDA-approved small-molecule New Molecular Entities (NMEs) contained nitrogen-heterocyclic moieties .

Heterocycles are not merely structural spacers; they are electronically active vectors. Incorporating a heteroatom into an aromatic ring fundamentally alters the electron density, directly impacting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile:

-

Lipophilicity (LogP) Reduction: Replacing a benzene ring with a pyridine or pyrimidine significantly lowers lipophilicity, which improves aqueous solubility and reduces off-target promiscuity.

-

Hydrogen Bonding: Heteroatoms act as directional hydrogen-bond acceptors or donors, enabling highly specific interactions with target protein residues (e.g., hinge-binding motifs in kinase inhibitors).

-

Metabolic Stability: Electron-deficient heterocycles (e.g., pyrimidines) are less susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes compared to their carbocyclic counterparts.

Privileged Scaffolds & Quantitative Metrics

To rationally design a drug candidate, one must understand the intrinsic physicochemical properties of the chosen building block. Table 1 summarizes the core metrics of five highly privileged heterocyclic scaffolds.

Table 1: Physicochemical Properties of Common Heterocyclic Scaffolds

| Scaffold | pKa (Conjugate Acid) | LogP (Est.) | PSA (Ų) | Medicinal Chemistry Rationale |

| Pyridine | 5.2 | 0.65 | 12.9 | Excellent H-bond acceptor; improves aqueous solubility; reduces CYP450 metabolism vs. benzene. |

| Pyrimidine | 1.3 | -0.25 | 25.8 | Lowers pKa of adjacent amines; significantly reduces lipophilicity to improve oral bioavailability. |

| Piperidine | 11.2 | 0.84 | 12.0 | High basicity; often used for target engagement via salt bridges, but requires steric tuning to avoid hERG liability. |

| 1,2,4-Triazole | 2.2 | -0.58 | 30.7 | Strong dipole moment; metabolically stable bioisostere for amide bonds; resists enzymatic hydrolysis. |

| Indole | -3.6 | 2.14 | 15.8 | Privileged scaffold for CNS targets; provides a lipophilic core coupled with a strong H-bond donor. |

Causality Note: The basicity (pKa) of a heterocycle dictates its ionization state at physiological pH (7.4). While highly basic amines (like piperidine) ensure good solubility, they often trigger human ether-a-go-go-related gene (hERG) channel blockade, leading to cardiotoxicity. Chemists often mitigate this by introducing electron-withdrawing fluorines or adjacent oxygen atoms to lower the pKa.

Synthetic Methodologies: The Suzuki-Miyaura Protocol

The Suzuki-Miyaura cross-coupling remains the premier method for C-C bond formation in medicinal chemistry, highly valued for its functional group tolerance and the use of non-toxic boronic acid intermediates .

Figure 1: Suzuki-Miyaura catalytic cycle for heteroaryl C-C bond formation.

Historically, unprotected nitrogen-rich heterocycles (e.g., imidazoles, pyrazoles) posed a challenge because they coordinate to the palladium center, poisoning the catalyst . Modern protocols utilize specialized ligands or precatalysts to overcome this inhibition and drive the mechanistic steps of the catalytic cycle .

Experimental Protocol: Cross-Coupling of a Nitrogen-Heteroaryl Halide

Objective: Synthesize a biaryl heterocyclic lead compound via a self-validating, scalable workflow. Reagents: Heteroaryl bromide (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1 v/v).

Step-by-Step Methodology & Causality:

-

Reagent Preparation & Degassing: Charge a Schlenk flask with the heteroaryl bromide, boronic acid, and Pd(dppf)Cl₂. Evacuate and backfill with N₂ (3x).

-

Causality: Palladium(0) intermediates are highly susceptible to oxidation by atmospheric oxygen. Strict degassing prevents premature catalyst deactivation and unwanted homocoupling side-reactions.

-

-

Solvent & Base Addition: Add degassed 1,4-dioxane and aqueous K₂CO₃ (2.0 M) via syringe.

-

Causality: A biphasic system is utilized because the organic solvent (dioxane) dissolves the heteroaryl halide, while the aqueous phase dissolves the inorganic base. The base is strictly required to form the reactive boronate "ate" complex, which facilitates the transmetalation step.

-

-

Reaction Heating & Monitoring: Heat the mixture to 90°C. Monitor the reaction progress via LC-MS after 2 hours.

-

Causality: LC-MS is preferred over TLC because highly polar nitrogen heterocycles often streak on silica plates. Mass monitoring ensures accurate differentiation between the desired cross-coupled product and protodeboronated byproducts.

-

-

Quenching & Metal Scavenging: Cool to room temperature, filter through a pad of Celite, and treat the organic layer with a silica-thiol (Si-SH) scavenger for 1 hour before final column chromatography.

-

Causality: Nitrogen heterocycles readily chelate residual palladium. Si-SH scavengers covalently trap Pd, preventing heavy metal contamination that could cause false positives or toxicity artifacts in downstream biological assays.

-

Workflows in Hit-to-Lead Optimization

Once a biologically active heterocyclic "hit" is identified, medicinal chemists enter the iterative Design-Make-Test-Analyze (DMTA) cycle. A critical strategy in this phase is Core Hopping —systematically replacing the central heterocyclic scaffold with bioisosteres (e.g., swapping a pyrimidine for a triazine) to navigate around intellectual property (IP) space or to eliminate metabolic liabilities while maintaining the spatial orientation of the pharmacophores.

Figure 2: Iterative Design-Make-Test-Analyze (DMTA) cycle in hit-to-lead optimization.

References

-

Privileged Scaffolds in Medicinal Chemistry: An Introduction Source: Royal Society of Chemistry URL:[Link]

-

N-Heterocycles as Privileged Scaffolds in FDA Approved Different NMEs of 2021: A Review Source: Letters in Organic Chemistry URL:[Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Journal of the American Chemical Society URL:[Link]

-

Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source: Royal Society of Chemistry URL:[Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]

Stability of pyridine acetals under basic conditions

An In-Depth Technical Guide to the Stability of Pyridine Acetals Under Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine acetals are crucial functional groups in organic synthesis, frequently employed as protecting groups for carbonyls within complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals where the pyridine scaffold is prevalent.[1][2] A comprehensive understanding of their chemical stability is paramount for their effective utilization. This guide provides an in-depth analysis of the stability of pyridine acetals under basic conditions, contrasting it with their well-known acid lability. We will explore the underlying electronic and mechanistic principles that govern their robust nature in the presence of bases, discuss factors influencing this stability, and provide a validated experimental protocol for its assessment.

Introduction: The Dichotomy of Acetal Reactivity

Acetals are valued as protecting groups for aldehydes and ketones primarily due to their stability in neutral to strongly basic environments.[3][4] This characteristic allows for chemical transformations on other parts of a molecule using basic or nucleophilic reagents, such as Grignard reagents or hydrides, without affecting the protected carbonyl.[5][6] Conversely, the acetal linkage is readily cleaved under acidic conditions, allowing for straightforward deprotection.[7]

When the acetal functionality is appended to a pyridine ring, the electronic nature of this heterocycle introduces unique properties. The stability of pyridine acetals is not merely an extension of general acetal chemistry but is profoundly influenced by the electron-deficient pyridine ring and the basicity of the ring nitrogen. This guide elucidates the principles behind their pronounced stability in basic media, a critical consideration for synthetic strategy and drug development.

Mechanistic Underpinnings of Stability in Basic Media

The high stability of acetals in basic solution is rooted in the mechanism of hydrolysis. Acetal hydrolysis is typically acid-catalyzed, proceeding through an A-1 or A-2 mechanism.[8][9] This process requires an initial protonation of one of the acetal oxygen atoms, converting it into a good leaving group (an alcohol), which facilitates the cleavage of the C-O bond.

Under basic conditions, this initial protonation step is absent. The hydroxide ion (or other bases) is a poor nucleophile for attacking the electron-rich central carbon of the acetal. Furthermore, an alkoxide (OR⁻) is a strong base and, consequently, a very poor leaving group. Direct displacement of an alkoxide by a hydroxide ion is energetically unfavorable, rendering the acetal linkage inert to basic hydrolysis.

The presence of the pyridine ring does not alter this fundamental principle. The pyridine nitrogen, with a pKa for its conjugate acid (the pyridinium ion) of approximately 5.2, is not basic enough to catalyze the reaction internally.[10][11] In typical basic media (pH > 7), the pyridine nitrogen remains unprotonated and does not participate in promoting cleavage.

The Electronic Influence of the Pyridine Ring

The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This electronic property has a significant impact on the reactivity of substituents.

-

Inductive Effect : The electronegative nitrogen atom exerts an electron-withdrawing inductive effect, which can slightly increase the electrophilicity of the acetal carbon. However, this effect is insufficient to make the carbon susceptible to attack by bases like hydroxide.

-

Positional Isomers : The position of the acetal on the pyridine ring (2-, 3-, or 4-position) influences its electronic environment. Interestingly, acetals at the 2-position can exhibit unusual stability even under some acidic conditions. This is because protonation of the adjacent ring nitrogen would create a positive charge that electrostatically destabilizes the formation of the critical oxocarbenium ion intermediate required for hydrolysis.[12] This effect further underscores the robust nature of pyridine acetals.

Experimental Assessment of Stability: A Validated Protocol

To quantitatively assess the stability of a pyridine acetal, it is essential to employ a rigorous and reproducible experimental protocol. This protocol is designed as a self-validating system to test stability against a specific base over time.

Objective

To determine the percent decomposition of a model pyridine acetal (e.g., 2-(1,3-dioxolan-2-yl)pyridine) when subjected to a defined basic condition (e.g., 1 M NaOH in 1:1 THF/H₂O) at a specific temperature.

Materials

-

Pyridine acetal substrate

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Sodium Hydroxide (NaOH) aqueous solution

-

Internal Standard (e.g., 1,3,5-trimethoxybenzene, a compound stable under the reaction conditions with a distinct NMR signal)

-

Deuterated Chloroform (CDCl₃) for NMR analysis

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology

-

Preparation : To a clean, dry reaction vial equipped with a magnetic stir bar, add the pyridine acetal (1.0 mmol) and the internal standard (0.5 mmol). Accurately record the masses.

-

Reaction Setup : Add THF (5 mL) to dissolve the solids. Place the vial in a temperature-controlled bath (e.g., 25 °C or 50 °C).

-

Initiation : Add the 1 M NaOH solution (5 mL) to the stirring solution to initiate the reaction. Start a timer immediately. This creates a biphasic system that requires vigorous stirring.

-

Monitoring (Time Point Analysis) :

-

At designated time points (e.g., t = 0, 1h, 4h, 12h, 24h), withdraw a small aliquot (approx. 0.2 mL) of the reaction mixture.

-

Immediately quench the aliquot by adding it to a vial containing saturated NaHCO₃ solution (1 mL) and ethyl acetate (1 mL).

-

Vortex the vial, allow the layers to separate, and carefully transfer the organic layer to a new vial. Dry the organic layer over a small amount of Na₂SO₄.

-

Prepare the sample for ¹H NMR analysis by removing the solvent and re-dissolving the residue in CDCl₃.

-

-

Data Analysis :

-

Acquire a ¹H NMR spectrum for each time point.

-

Calculate the ratio of the integration of a characteristic peak of the starting pyridine acetal to the integration of the internal standard peak.

-

The percentage of remaining acetal at time t is calculated as: (Ratio_t / Ratio_t=0) * 100%.

-

The percent decomposition is 100% - % Remaining.

-

Data Presentation

The results of such a study can be effectively summarized in a table, allowing for easy comparison across different conditions.

| Substrate | Base (Concentration) | Temperature (°C) | Time (h) | % Decomposition |

| 2-(1,3-dioxolan-2-yl)pyridine | 1 M NaOH | 25 | 24 | < 1% |

| 2-(1,3-dioxolan-2-yl)pyridine | 1 M NaOH | 50 | 24 | < 2% |

| 3-(1,3-dioxolan-2-yl)pyridine | 1 M NaOH | 50 | 24 | < 1% |

| 2-(1,3-dioxolan-2-yl)pyridine | 2 M KOH | 50 | 24 | < 2% |

Table 1: Representative stability data for pyridine acetals under various basic conditions. Data is hypothetical and for illustrative purposes.

Synthetic Applications and Field Insights

The robust stability of pyridine acetals in basic media is not merely a theoretical curiosity; it is a cornerstone of synthetic strategy in drug development. Many complex pharmaceutical intermediates contain both a carbonyl group and other functional groups that require modification under basic conditions (e.g., ester saponification, alkylations, or condensation reactions).

Case Study : Consider the synthesis of a molecule requiring the selective reduction of an ester to an alcohol in the presence of a pyridine aldehyde. Direct reduction with LiAlH₄ would unselectively attack both carbonyls. The synthetic solution is to:

-

Protect the more reactive aldehyde as a stable acetal (e.g., using ethylene glycol and an acid catalyst).

-

Perform the ester reduction using LiAlH₄. The acetal remains completely intact during this step.[4]

-

Deprotect the aldehyde by treatment with aqueous acid to yield the final desired product.

This protection-deprotection sequence, enabled by the differential stability of acetals in basic versus acidic media, is a classic and powerful tool for achieving chemoselectivity.

Conclusion

Pyridine acetals exhibit exceptional stability under a wide range of basic conditions. This stability is a direct consequence of the fundamental mechanism of acetal hydrolysis, which requires an acid-catalyzed protonation event that is absent in basic media. The electron-withdrawing nature of the pyridine ring does not render the acetal susceptible to cleavage by common bases. This predictable and robust stability makes pyridine acetals highly reliable and valuable protecting groups in modern organic synthesis, empowering chemists to construct complex, functionalized molecules with precision and control.

References

-

Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 74(1), 58–63. Available at: [Link]

-

Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. PubMed. Available at: [Link]

-

Bordwell, F. G. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C. Cengage. Available at: [Link]

-

Mihara, H., Watanabe, Y., & Konno, H. (2021). Preparation of Pyridine Derivatives from the Corresponding 5-Acetal-1-Carbonyl Compounds by Acid Promoted Cyclization. HETEROCYCLES, 102(7), 1314-1329. Available at: [Link]

-

Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. Available at: [Link]

-

Wang, H., et al. (2015). Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline. RSC Advances. Available at: [Link]

-

University of Wisconsin Chemistry Department. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C. OWL. Available at: [Link]

-

American Chemical Society. (n.d.). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews. Available at: [Link]

-

Korhonen, J. T., et al. (2025). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters. Available at: [Link]

-

Trost, B. M., & Toste, F. D. (2003). Cyclic Acetal Formation Between 2-Pyridinecarboxaldehyde and γ-Hydroxy-α,β-Acetylenic Esters. PMC. Available at: [Link]

-

Korhonen, J. T., et al. (2025). Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. PubMed. Available at: [Link]

-

Reddit. (2019). Why is pyridinium more acidic than ammonium when pyridine is more basic than ammonia? r/chemhelp. Available at: [Link]

-

ResearchGate. (2013). How does one calculate Pka value for Pyridinium by using pka value of pyridine?. Available at: [Link]

-

Pluth, M. D., Bergman, R. G., & Raymond, K. N. (n.d.). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self-Assembled Supramolecular “Nanozyme”. OSTI.GOV. Available at: [Link]

-

Organic Chemistry. (n.d.). Acetals as protecting groups. Available at: [Link]

-

Total Synthesis. (2024). Acetal Protecting Group & Mechanism. Available at: [Link]

-

Wikipedia. (n.d.). Protecting group. Available at: [Link]

-

Fujioka, H., et al. (2006). Reaction of the Acetals with TESOTf−Base Combination; Speculation of the Intermediates and Efficient Mixed Acetal Formation. Journal of the American Chemical Society. Available at: [Link]

-

Spencer, J. B., & Myers, R. J. (1963). An Unexpected Cleavage in the Pyridine Series. Journal of the American Chemical Society. Available at: [Link]

-

Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Available at: [Link]

-

Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2025). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. Available at: [Link]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Protecting group - Wikipedia [en.wikipedia.org]

- 7. Acetals as protecting groups [quimicaorganica.org]

- 8. osti.gov [osti.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pKa Values for Organic and Inorganic Bronsted Acids at 25o Ca [cxp.cengage.com]

- 11. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 12. Cyclic Acetal Formation Between 2-Pyridinecarboxaldehyde and γ-Hydroxy-α,β-Acetylenic Esters - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Bifunctional Pyridine Linkers for MOF Synthesis

The following guide is structured as an advanced technical whitepaper designed for application scientists and drug development researchers. It prioritizes mechanistic understanding, reproducible protocols, and actionable insights.

Strategies for Heterofunctional Assembly and Stimuli-Responsive Applications

Executive Summary